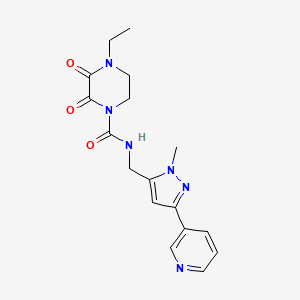
4-乙基-N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-2,3-二氧哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
The core structure of this compound, particularly the pyrazolo[3,4-b]pyridine moiety, has been associated with significant anticancer properties. Research indicates that derivatives of this class can be synthesized and have demonstrated efficacy against various cancer cell lines, including renal cancer . The substitution patterns at specific positions on the core structure can influence the biological activity, offering a pathway to targeted cancer therapies.
Synthesis of Biologically Active Derivatives
The versatility of the compound’s structure allows for the synthesis of a wide range of biologically active derivatives. By altering substituents at key positions, researchers can create compounds with varied pharmacological profiles. This adaptability makes it a valuable scaffold for drug development, particularly in the design of molecules with potential therapeutic applications .
Biological Activity Pattern Analysis
The compound’s structure is conducive to the analysis of biological activity patterns. By studying the effects of different substituents at the N1, C3, C4, C5, and C6 positions, scientists can establish correlations between structural variations and biological outcomes. This analysis can guide the design of new compounds with desired biological activities .
Ultrasonic-Assisted Synthesis
Innovative synthesis methods such as ultrasonic-assisted synthesis have been applied to this compound’s derivatives. This technique can improve reaction yields and reduce synthesis time, making the production of these compounds more efficient and environmentally friendly .
Pharmacological Potential
Compounds with the pyrazolo[3,4-b]pyridine core have been reported to encompass a broad range of pharmacological potentials. They have been studied for antiviral, antimicrobial, and antitumor activities, among others. This highlights the compound’s role as a versatile pharmacophore in medicinal chemistry .
Bioisostere of Natural Purine
Due to its structural similarity to natural purines, the compound can act as a bioisostere, potentially mimicking or modulating the biological effects of purines. This property is particularly useful in the design of drugs that target purine-binding enzymes or receptors .
Neurological Disorders
Some derivatives of this compound have shown promise in the treatment of neurological disorders such as Parkinson’s disease. The ability to cross the blood-brain barrier and interact with central nervous system targets makes it a candidate for further research in this area .
Antimicrobial and Antiviral Applications
The compound’s derivatives have also been explored for their antimicrobial and antiviral activities. Their potential to inhibit the growth of various pathogens or interfere with viral replication could lead to new treatments for infectious diseases .
属性
IUPAC Name |
4-ethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-3-22-7-8-23(16(25)15(22)24)17(26)19-11-13-9-14(20-21(13)2)12-5-4-6-18-10-12/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFGYVZVLBEGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



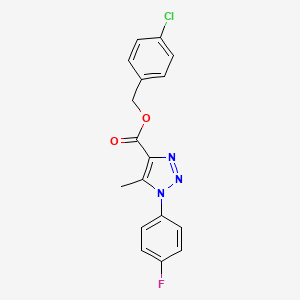
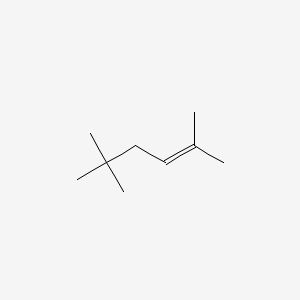
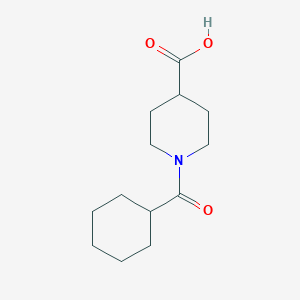
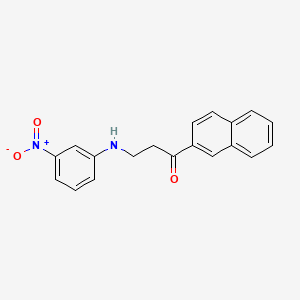

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)